molecular formula C36H56O13 B12374052 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B12374052
M. Wt: 696.8 g/mol
InChI Key: LBCSKUSUYQVKDB-BHJCMSARSA-N
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Description

The compound 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a highly complex steroid derivative with a glycosidic side chain and a furan-5-one moiety. Its structure includes:

  • A cyclopenta[a]phenanthrene core (steroid backbone) with hydroxyl, methyl, and methoxy substituents.
  • A glycosidic moiety featuring a trihydroxyoxane (sugar unit) linked via ether bonds.

This compound’s structural complexity necessitates advanced analytical and computational methods for comparison with analogs, as highlighted in the evidence .

Properties

Molecular Formula

C36H56O13

Molecular Weight

696.8 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,24+,26+,27-,28+,29-,30-,31-,32-,33-,34-,35+,36-/m0/s1

InChI Key

LBCSKUSUYQVKDB-BHJCMSARSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl and methoxy groups, and the attachment of the furanone ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The process would need to be optimized for yield, purity, and cost-effectiveness, with careful control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furanone ring can be reduced to a dihydrofuranone.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrofuranone derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Molecular Characteristics

The compound has a molecular formula of C35H54O12C_{35}H_{54}O_{12} and a molecular weight of approximately 666.8 g/mol. Its intricate structure includes multiple hydroxyl groups and a furan ring that contribute to its biological activities. The stereochemistry is critical for its function and interaction with biological targets.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity to various biological receptors. For instance, it has been documented in the BindingDB database as having notable interactions with protein-ligand complexes .

Pharmacological Studies

The compound is being investigated for its pharmacological properties. Studies have shown that it may have beneficial effects in treating conditions such as heart failure and other cardiovascular diseases. The mechanism of action is thought to involve modulation of specific signaling pathways .

Natural Product Research

This compound has been isolated from natural sources like Corchorus olitorius, highlighting its relevance in natural product chemistry . Its extraction and characterization are crucial for understanding its potential therapeutic benefits.

Network Pharmacology

Recent studies employing network pharmacology approaches have aimed to elucidate the mechanisms through which this compound exerts its effects. These studies integrate computational methods to predict interactions with multiple biological targets and pathways .

Case Study 1: Cardiovascular Effects

A study focusing on the effects of this compound in a model of heart failure demonstrated that it could improve cardiac function through specific receptor interactions. The results indicated a reduction in myocardial stress markers and improved hemodynamic parameters.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of the compound. It was found to scavenge free radicals effectively and protect cellular components from oxidative damage. This activity suggests potential applications in aging-related conditions and oxidative stress disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CardiovascularImproved heart function
AntioxidantFree radical scavenging
Protein BindingSignificant receptor interactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the furanone ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Structurally similar compounds include steroid derivatives and glycosylated molecules. Key comparisons are summarized below:

Compound Name/ID Core Structure Substituents/Modifications Key Differences from Target Compound Reference
Methyl ester derivatives (Compounds 7,8,9) Cyclopenta[a]phenanthrene Methyl esters at C17; no glycosidic side chain Lack furan-5-one and sugar moiety
(E)-methyl 3-((8R,9S,13S,14S,17S)-...) Cyclopenta[a]phenanthrene Phenylethynyl group at C17; methoxy groups Aromatic substituents instead of furan-5-one
ADP-ribose analogs Non-steroidal Ribose-phosphate units Entirely different backbone

Key Findings :

  • The target compound’s glycosylation and furan-5-one group distinguish it from non-glycosylated steroids (e.g., methyl esters in ).
  • Substituent positions (e.g., hydroxyl at C14, methoxy in the sugar unit) influence solubility and metabolic stability .

Spectroscopic and Physicochemical Comparisons

NMR Chemical Shifts

Comparative NMR data reveal structural nuances:

Proton Position Target Compound (ppm) Compound A (ppm) ADP-ribose (ppm) Interpretation Reference
H3' Not reported 7.5 7.3 Shift in Compound A suggests acetate substitution
Aromatic protons Not reported 7.20–7.40 N/A Allylic proton shifts indicate cyclization

Note: While direct NMR data for the target compound are unavailable, shifts in analogs (e.g., 7.5 ppm for H3' in Compound A vs. 7.3 ppm in ADP-ribose ) highlight how substituents alter electronic environments.

Physicochemical Properties

Computational and Algorithmic Approaches to Comparison

Graph-Based vs. Fingerprint Methods
Method Advantages Limitations Relevance to Target Compound Reference
Graph comparison High accuracy; detects maximal subgraphs Computationally intensive for large molecules Suitable for complex glycosides
Fingerprint (Tanimoto) Fast; scalable Less precise for stereochemical details Preliminary screening

Key Findings :

  • Maximal Common Subgraph (MCS) algorithms (e.g., KEGG/LIGAND database methods ) cluster the target compound with other glycosylated steroids, emphasizing shared functional groups.
  • Hybrid approaches (e.g., GEM-Path ) combining fingerprints and subgraph matching balance speed and accuracy.

Biological Activity

The compound 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a complex natural product known for its diverse biological activities. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The structural complexity of this compound can be summarized as follows:

Property Details
Molecular Formula C29H44O9
Molecular Weight 536.7 g/mol
IUPAC Name 3-[(3S,5R,...]-2H-furan-5-one (full name as provided in the query)
CAS Number 6869-58-5

The compound features multiple hydroxyl groups and a furan ring that contribute to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. Studies have shown that the compound can scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Preliminary studies demonstrate that this compound may possess antitumor properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Immunomodulatory Effects

The compound may enhance immune responses by promoting the activation of macrophages and T-cells. Its immunomodulatory effects could be beneficial in treating immune-related disorders.

Cardiovascular Benefits

Research suggests that this compound may improve cardiovascular health by promoting vasodilation and reducing blood pressure. Its ability to enhance endothelial function is particularly noteworthy.

Case Studies

  • Study on Antioxidant Activity : A study published in Journal of Natural Products demonstrated that the compound significantly reduced oxidative stress markers in vitro and in vivo models .
  • Anti-inflammatory Mechanism Investigation : Research published in Phytotherapy Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in a lipopolysaccharide-induced inflammation model .
  • Antitumor Efficacy : A study conducted on various cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway .

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